beta-D-mannofuranose

Overview

Description

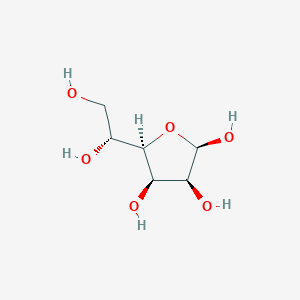

Beta-D-mannofuranose: is a monosaccharide with the molecular formula C6H12O6. It is a furanose form of mannose, meaning it has a five-membered ring structure. This compound is a stereoisomer of mannose, specifically the beta anomer, where the hydroxyl group at the anomeric carbon is in the equatorial position. This compound is an important carbohydrate in various biological processes and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-mannofuranose can be synthesized from D-mannose through a series of chemical reactions. One common method involves the protection of hydroxyl groups followed by selective deprotection and cyclization to form the furanose ring. For example, D-mannose can be converted to 2,3:5,6-di-O-isopropylidene-D-mannofuranose using acetone and an acid catalyst. Subsequent deprotection yields this compound .

Industrial Production Methods: Industrial production of this compound often involves enzymatic methods due to their specificity and efficiency. Enzymes such as mannosidases can catalyze the hydrolysis of mannose-containing polysaccharides to produce this compound. These methods are preferred for large-scale production due to their mild reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions: Beta-D-mannofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like nitric acid or bromine water to form mannuronic acid.

Reduction: Reduction of this compound can be achieved using sodium borohydride to produce mannitol.

Substitution: Substitution reactions often involve the use of protecting groups to selectively modify hydroxyl groups.

Major Products Formed:

Oxidation: Mannuronic acid

Reduction: Mannitol

Substitution: Various protected derivatives of this compound.

Scientific Research Applications

Beta-D-mannofuranose has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

Biology: this compound is involved in the study of glycosylation processes and the role of mannose-containing oligosaccharides in cellular functions.

Medicine: It is used in the development of mannose-based therapeutics for conditions such as lysosomal storage disorders.

Industry: this compound is utilized in the production of biodegradable polymers and as a precursor for the synthesis of various bioactive compounds

Mechanism of Action

The mechanism of action of beta-D-mannofuranose involves its interaction with specific enzymes and receptors in biological systems. For example, in glycosylation processes, this compound acts as a donor substrate for glycosyltransferases, which transfer mannose residues to acceptor molecules. This process is crucial for the formation of glycoproteins and glycolipids, which play essential roles in cell signaling, adhesion, and immune response .

Comparison with Similar Compounds

Alpha-D-mannofuranose: Another anomer of mannose with the hydroxyl group at the anomeric carbon in the axial position.

Beta-D-glucofuranose: A stereoisomer of glucose with a similar furanose ring structure.

Beta-D-galactofuranose: A stereoisomer of galactose with a furanose ring structure.

Uniqueness: this compound is unique due to its specific configuration and its role in biological processes. Its beta configuration at the anomeric carbon and its furanose ring structure distinguish it from other mannose isomers and similar compounds. This unique structure allows it to participate in specific biochemical pathways and interactions that are not possible with other isomers .

Biological Activity

Beta-D-mannofuranose (β-D-mannofuranose) is a sugar molecule that plays a significant role in various biological processes and has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its effects on cell differentiation, antimicrobial properties, and interactions with other biomolecules.

Structure and Properties

This compound is a furanose form of D-mannose, characterized by its five-membered ring structure. It is a monosaccharide that can participate in glycosylation reactions, forming glycosidic bonds with other sugars or molecules. Its unique structure allows it to interact with specific receptors on cell surfaces, influencing various biological pathways.

1. Cell Differentiation

Research has demonstrated that β-D-mannofuranose can induce erythroid differentiation in certain cell lines. A study evaluated the effects of various esters of β-D-mannofuranose on K562 cells, a human leukemia cell line. The findings indicated that specific derivatives of β-D-mannofuranose promoted erythroid differentiation, suggesting potential applications in hematopoietic therapies .

2. Antimicrobial Properties

β-D-mannofuranose exhibits notable antimicrobial activity against various pathogens. A study synthesized unnatural gallotannins derived from mannose and tested their efficacy against multiple bacterial strains, including Staphylococcus aureus. The results showed that these compounds effectively inhibited bacterial growth and biofilm formation, highlighting the potential of β-D-mannofuranose derivatives as antimicrobial agents .

3. Interaction with Proteins

The biological activity of β-D-mannofuranose is also influenced by its interaction with proteins. For instance, it has been shown to interact with lectins, which are proteins that bind carbohydrates. This interaction can modulate immune responses and influence cellular signaling pathways. The binding affinity and specificity of β-D-mannofuranose to various lectins have been quantified through binding assays, providing insights into its role in immunological processes .

Case Study 1: Erythroid Differentiation Induction

In a controlled laboratory setting, researchers treated K562 cells with different concentrations of β-D-mannofuranose esters. The results indicated a dose-dependent increase in hemoglobin synthesis, which is a marker of erythroid differentiation. Flow cytometry analysis confirmed the upregulation of specific surface markers associated with erythroid lineage commitment.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antibacterial properties of β-D-mannofuranose derivatives against S. aureus. The researchers employed disk diffusion methods to assess the inhibition zones around disks infused with mannofuranose derivatives. The results demonstrated significant antibacterial activity compared to control groups, suggesting that these compounds could be developed into effective therapeutic agents for treating bacterial infections.

Data Tables

Properties

IUPAC Name |

(2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVWPBAENSWJCB-VFUOTHLCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]1[C@@H]([C@@H]([C@@H](O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40550-49-0 | |

| Record name | beta-D-Mannofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040550490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-D-MANNOFURANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE93LR3OO2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.